m-Tolylacetic acid

描述

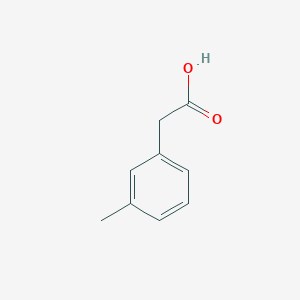

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMPSRSMBJLKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211147 | |

| Record name | m-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-36-3 | |

| Record name | (3-Methylphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4FNN5J9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 °C | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3 Methylphenylacetic Acid and Its Derivatives

Contemporary Approaches to 3-Methylphenylacetic Acid Synthesis

3-Methylphenylacetic acid, also known as m-tolylacetic acid, is a valuable organic compound. hmdb.ca A variety of synthetic methods have been developed for its preparation, each with distinct advantages and applications. These methods range from classical hydrolysis and oxidation reactions to more modern catalytic approaches.

Hydrolysis of Benzyl (B1604629) Cyanide Derivatives

A prominent and well-established method for synthesizing phenylacetic acids, including the 3-methyl substituted analogue, is through the hydrolysis of the corresponding benzyl cyanide. google.comorgsyn.org The synthesis of 3-Methylphenylacetic acid via this route begins with the conversion of m-xylene (B151644) to 3-methylbenzyl bromide, which is then reacted to form 3-methylbenzyl cyanide. iitm.ac.in This nitrile is subsequently hydrolyzed to yield the final acid product. iitm.ac.insmolecule.com

A patented process describes the production of methylphenylacetic acid by hydrolyzing the corresponding methyl benzyl cyanide in a sulfuric acid solution to obtain a crude product. This is followed by neutralization with an alkali solution to form the sodium salt, and subsequent acidification with an inorganic acid to yield the final product, which is then washed and dried. google.com This method is noted for its simplicity and stability, making it suitable for industrial-scale production. google.com

| Hydrolysis Method | Typical Reagents | Advantages | Disadvantages | Reported Yield |

|---|---|---|---|---|

| Acid Hydrolysis | Sulfuric Acid | Generally higher yields than alkaline hydrolysis. google.com | May require purification of the crude product. google.com | 75-85% google.com |

| Alkaline Hydrolysis | Sodium Hydroxide (B78521), Potassium Hydroxide | Alternative to acid-sensitive substrates. | Lower average yields and potential for polymer formation. google.com | <75% google.com |

Oxidation of 3-Methylphenylacetaldehyde

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. In the context of 3-Methylphenylacetic acid synthesis, the corresponding aldehyde, 3-methylphenylacetaldehyde, can be oxidized to the desired acid. justia.com

A common and effective method for this transformation is the use of sodium chlorite (B76162) (NaClO2) as the oxidizing agent. This reaction is typically carried out under mild conditions, for example, at a controlled temperature of 5–10 °C with dropwise addition of the sodium chlorite solution. The pH of the reaction mixture is a critical parameter that needs to be carefully adjusted to facilitate the isolation of the final product. This method has been reported to yield 2,6-diethyl-4-methylphenylacetic acid in high yield (92.05%) from the corresponding aldehyde. vulcanchem.com

The precursor, 3-methylphenylacetaldehyde, can be synthesized through various routes, including the hydrolysis of a chloro intermediate derived from the Meerwein arylation of an appropriate aniline (B41778) derivative.

Carbonylation Reactions of Chloro Arylmethanes

Carbonylation reactions provide a direct pathway to introduce a carbonyl group into an organic molecule. The synthesis of phenylacetic acids from chloro arylmethanes (benzyl chlorides) via carbonylation is a well-documented approach. google.comresearchgate.net This method involves the reaction of a chloro arylmethane with carbon monoxide in the presence of a catalyst. google.com

The reaction is typically performed in a two-phase system consisting of an organic solvent and an aqueous sodium hydroxide solution under relatively mild conditions of lower pressure and temperature. google.com The carbonylation of the chloro arylmethane leads to the formation of the corresponding sodium arylacetoate, which is then acidified to yield the final arylacetic acid. google.com

Iodide-Catalyzed Reductions of Mandelic Acids

A novel and scalable synthesis of phenylacetic acids has been developed through the iodide-catalyzed reduction of mandelic acids. organic-chemistry.org This method relies on the in situ generation of hydroiodic acid (HI) from a catalytic amount of sodium iodide (NaI), with phosphorous acid (H3PO3) acting as the stoichiometric reductant. researchgate.netorganic-chemistry.org This approach avoids the direct handling of hazardous hydroiodic acid and operates under milder, more convenient conditions. organic-chemistry.org

The optimized process uses only a catalytic quantity of sodium iodide (10 mol%) and has been shown to be effective for a wide range of mandelic acid derivatives, including those with both electron-rich and electron-poor aromatic rings, as well as α-substituted variants. organic-chemistry.org The reaction demonstrates excellent yields and high selectivity for the reduction of the mandelic acid to the corresponding phenylacetic acid, even on a multi-kilogram scale. organic-chemistry.org This method represents a cost-effective and environmentally friendlier alternative to traditional reduction methods that often rely on expensive metal catalysts. organic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Sodium Iodide (catalytic) | organic-chemistry.org |

| Reductant | Phosphorous Acid (stoichiometric) | organic-chemistry.org |

| Key Transformation | Reduction of Mandelic Acid to Phenylacetic Acid | organic-chemistry.org |

| Advantages | Scalable, avoids direct use of HI, mild conditions, cost-effective, environmentally friendly | organic-chemistry.org |

| Substrate Scope | Tolerates a wide range of functional groups | organic-chemistry.org |

Synthetic Strategies for Modified 3-Methylphenylacetic Acid Structures

The synthesis of modified 3-Methylphenylacetic acid structures, or its derivatives, often involves multi-step sequences starting from appropriately substituted precursors. These strategies leverage a range of organic reactions to introduce various functional groups onto the aromatic ring or the acetic acid side chain.

For instance, the synthesis of organotin(IV) carboxylates of 3-benzoyl-α-methylphenylacetic acid has been reported. tandfonline.com These derivatives are prepared by reacting the parent acid with organotin compounds. tandfonline.com

The synthesis of more complex derivatives, such as 2,3-dichloro-5-methylphenylacetic acid, can be achieved through methods like the hydrolysis of its corresponding methyl ester. vulcanchem.com This ester-to-acid conversion typically involves base-catalyzed hydrolysis followed by acidification. vulcanchem.com

Furthermore, synthetic routes to derivatives like 2-(2,6-diethyl-4-methylphenyl)acetic acid have been developed. vulcanchem.com One modern approach involves a three-step sequence starting with the Meerwein arylation of 2,6-diethyl-4-methylaniline, followed by hydrolysis and subsequent oxidation to yield the final acetic acid derivative. vulcanchem.com This method is advantageous due to its milder reaction conditions and avoidance of toxic reagents often used in traditional Grignard-based pathways. vulcanchem.com

The creation of amide derivatives is another important modification. For example, N-acylation can be used to prepare compounds like 5-methyl-2-(2′,6′-dichloroanilino)phenylacetic acid. google.com These synthetic strategies highlight the versatility of 3-Methylphenylacetic acid as a scaffold for creating a diverse range of modified structures with potential applications in various fields.

Preparation of Arylacetic Acid Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgtcichemicals.com Its applications are widespread, including in the synthesis of complex molecules like pharmaceuticals and natural products. tcichemicals.com

In the context of producing arylacetic acid derivatives, the Suzuki-Miyaura coupling provides an efficient route. For instance, the reaction can be used to couple arylboronic acids with α-haloacetates. A specific example involves the palladium-catalyzed coupling of various structurally diverse arylboronic acids with ethyl α-bromo-α-fluoroacetate. thieme-connect.com This demonstrates the reaction's utility in creating α-aryl-α-fluoroacetic esters, which are valuable precursors.

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for the reaction's success and can be tailored to specific substrates. tcichemicals.com

Synthesis of Organotin Derivatives

Organotin compounds, particularly derivatives of carboxylic acids, have been a subject of significant research due to their diverse structural features and potential applications. tandfonline.com The synthesis of organotin derivatives of 3-methylphenylacetic acid involves the reaction of the acid with various organotin precursors.

Triorganotin Derivatives

Triorganotin(IV) carboxylates of the general formula R₃SnL (where L is the carboxylate anion) can be synthesized through several methods. One common approach is the reaction of a triorganotin halide (e.g., R₃SnCl) with the silver salt of the carboxylic acid. tandfonline.com For example, trimethyltin, tributyltin, and triphenyltin (B1233371) derivatives of 3-benzoyl-α-methylphenylacetic acid have been prepared using this method. tandfonline.com Spectroscopic data, including IR and NMR, suggest a bridging nature for these complexes in the solid state. tandfonline.com

Diorganotin Derivatives

Diorganotin(IV) dicarboxylates, with the general formula R₂SnL₂, are typically prepared by reacting a diorganotin oxide (R₂SnO) with two equivalents of the carboxylic acid. tandfonline.com This method has been used to synthesize diethyltin, dibutyltin, and diphenyltin (B89523) derivatives of 3-benzoyl-α-methylphenylacetic acid. tandfonline.com Structural studies often indicate a bidentate chelate nature for the carboxylate groups in these compounds. tandfonline.com

Chlorodiorganotin Derivatives

Chlorodiorganotin(IV) carboxylates, R₂Sn(Cl)L, can be synthesized through a redistribution reaction between a diorganotin(IV) dicarboxylate (R₂SnL₂) and a diorganotin(IV) dichloride (R₂SnCl₂). tandfonline.com The presence of the electronegative chlorine atom increases the Lewis acidity of the tin center, which can influence the coordination geometry of the resulting complex. tandfonline.com

Biocatalytic Transformations (e.g., by Aspergillus sydowii CBMAI 934)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The filamentous fungus Aspergillus sydowii CBMAI 934, isolated from a marine source, has been identified as a promising biocatalyst for the hydrolysis of nitriles to carboxylic acids. researchgate.netresearchgate.net

This marine fungus has demonstrated the ability to quantitatively transform 3-methylphenylacetonitrile into 3-methylphenylacetic acid. researchgate.net The biotransformation is carried out using whole cells of the fungus as the biocatalyst under mild, eco-friendly conditions (pH 7.5 and 32 °C). researchgate.net The enzymatic system responsible for this hydrolysis is constitutive, meaning it is produced by the fungus regardless of the presence of the nitrile substrate. usp.br

A study on the biotransformation of various methylphenylacetonitriles by A. sydowii CBMAI 934 reported a 52% yield for the conversion of 3-methylphenylacetonitrile to 3-methylphenylacetic acid. usp.brgrafiati.com This highlights the potential of using marine-derived fungi as a source of robust enzymes for organic synthesis.

Co-metabolic Formation by Styrene-Degrading Bacteria

Certain soil bacteria that degrade styrene (B11656) via side-chain oxygenation can be utilized for the co-metabolic production of substituted phenylacetic acids. nih.gov In this process, the bacteria are fed with a primary substrate (like styrene) that supports their growth, and they simultaneously transform a non-growth-supporting co-substrate (a substituted styrene) into the corresponding phenylacetic acid. frontiersin.org

Strains such as Rhodococcus opacus 1CP and Pseudomonas fluorescens ST have been investigated for their ability to co-metabolically produce various phenylacetic acids. nih.gov These bacteria typically metabolize styrene to phenylacetic acid, which is then further degraded. frontiersin.org However, substituted phenylacetic acids often accumulate in the culture medium as they are not readily metabolized by the subsequent enzymes in the degradation pathway. frontiersin.org

While direct studies on the co-metabolic formation of 3-methylphenylacetic acid are not extensively detailed in the provided context, the principle has been demonstrated for a range of other substituted phenylacetic acids, including 4-chloro-, 4-fluoro-, and 3-chlorophenylacetic acid. frontiersin.org The efficiency of this biotransformation depends significantly on the bacterial strain, with differences in substrate tolerance and product yields being observed. nih.gov For example, Gordonia rubripertincta CWB2 has been noted for its ability to produce ibuprofen (B1674241) (4-isobutyl-α-methylphenylacetic acid) when co-fed with 4-isobutyl-α-methylstyrene and styrene, suggesting a distinct degradation pathway that could potentially be harnessed for the synthesis of other α-methyl-substituted phenylacetic acids. asm.org

Catalytic Systems and Reaction Mechanisms in 3-Methylphenylacetic Acid Synthesis

The synthesis of 3-Methylphenylacetic acid, a valuable intermediate in the chemical and pharmaceutical industries, has been significantly advanced through the development of sophisticated catalytic systems. nih.govhmdb.caresearchgate.net These modern methods offer improvements in efficiency, selectivity, and substrate scope over traditional synthetic routes. Transition-metal catalysis, in particular, has emerged as a powerful tool for the construction of the arylacetic acid scaffold. researchgate.net While various metals like nickel, cobalt, and rhodium have been employed in carboxylation reactions, palladium-based systems are the most extensively studied and utilized for this purpose. thieme-connect.combeilstein-journals.org These catalytic cycles typically involve the activation of a suitable precursor, such as a benzyl halide, followed by the incorporation of a C1 source, most commonly carbon monoxide (CO) or carbon dioxide (CO₂). researchgate.netscielo.br

Palladium-catalyzed carboxylation represents a cornerstone of modern organic synthesis for producing carboxylic acids and their derivatives from organic halides. scielo.br This methodology is particularly applicable to the synthesis of 3-Methylphenylacetic acid from precursors like 3-methylbenzyl chloride. The first palladium-catalyzed carbonylation of benzyl halides was reported in 1974, laying the groundwork for decades of development. rsc.org

The general catalytic cycle for the carbonylation of a benzyl halide, such as 3-methylbenzyl chloride, is initiated by the oxidative addition of the C-X bond (where X is a halide) to a low-valent palladium(0) complex. scielo.br This step forms a benzyl-palladium(II) intermediate. Subsequently, this intermediate undergoes migratory insertion of a carbon monoxide molecule to yield an acyl-palladium(II) complex. The final step involves the reaction of this acyl complex with a nucleophile, such as water, to produce the carboxylic acid and regenerate the active palladium(0) catalyst, thus completing the cycle. scielo.br

Recent advancements have focused on improving the efficiency and conditions of this reaction. For instance, effective palladium-catalyzed carboxylation of benzyl chlorides can be achieved using CO₂ (at 1 atm) as the C1 source, with manganese powder acting as a reducing agent. thieme-connect.com This approach provides good yields for various substituted benzyl chlorides. thieme-connect.com

Table 1: Palladium-Catalyzed Carboxylation of Substituted Benzyl Chlorides

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxybenzyl chloride | Pd(OAc)₂ (3.4 mol%), Sphos (7 mol%) | Mn (2.5 equiv), MgCl₂ (1.4 equiv), CO₂ (1 atm), DMF, 0 °C | 4-Methoxyphenylacetic acid | 68 |

| 2 | 4-Methylbenzyl chloride | Pd(OAc)₂ (3.4 mol%), Sphos (7 mol%) | Mn (2.5 equiv), MgCl₂ (1.4 equiv), CO₂ (1 atm), DMF, 0 °C | 4-Methylphenylacetic acid | 74 |

Data sourced from a 2017 study on the carboxylation of benzyl chlorides. thieme-connect.com

Another innovative approach is the use of dimethyl carbonate (DMC) as both a solvent and an in-situ activator for the carbonylation of benzyl alcohols. scielo.br This method, utilizing a Pd(TFA)₂/DPPP catalytic system, provides the corresponding alkyl arylacetates in high yields. scielo.br The mechanism involves the initial formation of a benzyl methyl carbonate, which then undergoes oxidative addition to the palladium catalyst. scielo.br

Furthermore, to circumvent the use of highly toxic and flammable CO gas, two-chamber systems employing CO-releasing molecules (CORMs) like Mo(CO)₆ have been developed for the carbonylation of aryl bromides and triflates. This technique allows for the safe, ex-situ generation of CO for the reaction.

Site-selective carboxylation is a significant challenge in organic synthesis, particularly when a molecule possesses multiple reactive sites. The catalyst system, especially the choice of ligand coordinated to the metal center, plays a paramount role in controlling the regioselectivity of the carboxylation reaction. nih.govrsc.org

In the context of synthesizing 3-Methylphenylacetic acid, site-selectivity could be relevant when starting from a precursor with multiple potential reaction sites, such as m-xylene which has two methyl groups. Direct C-H activation and carboxylation of such unactivated hydrocarbons is a frontier in catalysis. researchgate.net While direct carboxylation of m-xylene to 3-Methylphenylacetic acid is not a standard industrial method, the principles of catalyst control are critical in related transformations.

The ligand's properties—both steric and electronic—are fundamental to achieving selectivity. nih.gov

Steric Hindrance: Bulky ligands can block access to certain positions on the substrate, thereby directing the catalyst to less hindered sites. nih.gov For example, sterically demanding phosphine (B1218219) ligands are crucial for achieving high selectivity in many palladium-catalyzed reactions. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand influences the reactivity of the palladium center. nih.gov Electron-rich, σ-donating ligands can increase the nucleophilicity of the Pd(0) catalyst, facilitating the initial oxidative addition step which is often rate-limiting. nih.gov

Directing Groups: In C-H activation reactions, a functional group on the substrate can coordinate to the metal catalyst, directing the catalytic C-H cleavage and subsequent carboxylation to a specific, often ortho, position. rsc.org The pyridine (B92270) nitrogen is an effective directing group for this purpose. rsc.org

Recent research has demonstrated that by judiciously selecting the ligand, it is possible to control the site of carboxylation at remote sp³ C-H bonds. researchgate.net For instance, by merging photoredox and nickel catalysis, different ligand backbones can selectively direct carboxylation to either benzylic or primary sp³ C-H bonds. researchgate.netacs.org Bifunctional ligands, containing both a coordinating phosphine group and another moiety like a pyridine, have been designed to enhance regioselectivity in the alkoxycarbonylation of alkenes. bohrium.com The success of these systems often relies on subtle interactions between the ligand, substrate, and catalyst, sometimes involving secondary metal co-catalysts that can bridge with the primary catalyst to enforce a specific geometry. bohrium.com

Table 2: Ligand Effect in Palladium-Catalyzed Cyclocarbonylation

| Ligand (L) | Yield (%) | Regioselectivity |

|---|---|---|

| PPh₃ | 42 | 85/15 |

| P(o-tolyl)₃ | 65 | 92/8 |

| Xantphos | 51 | 90/10 |

| N-arylated imidazole (B134444) phosphine (L11) | 92 | >98/2 |

Data from a 2020 study on ligand-controlled carbonylation, highlighting the critical role of the ligand in achieving high yield and selectivity. researchgate.net

While a direct, highly selective palladium-catalyzed C-H carboxylation of m-xylene to 3-Methylphenylacetic acid remains a developmental goal, the principles established in related catalytic systems provide a clear roadmap. The rational design of ligands and catalyst systems is the key to unlocking such challenging and valuable transformations, enabling the synthesis of important molecules like 3-Methylphenylacetic acid with high precision and efficiency. nih.govresearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques in 3 Methylphenylacetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the characterization of 3-Methylphenylacetic acid. It provides precise information about the hydrogen, carbon, and, in the case of its derivatives, tin atoms within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 3-Methylphenylacetic acid reveals characteristic signals corresponding to the different types of protons in the molecule. guidechem.comchemicalbook.com The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their distinct chemical environments and spin-spin coupling interactions. The methylene (B1212753) (-CH₂) protons adjacent to the carboxylic acid group and the aromatic ring resonate as a singlet, while the methyl (-CH₃) group protons also produce a singlet. The acidic proton of the carboxyl group (-COOH) is often observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | ~7.0-7.3 | Multiplet |

| Methylene (-CH₂) | ~3.6 | Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

| Carboxylic Acid (-COOH) | Variable, often >10 | Broad Singlet |

Predicted ¹H NMR data is available in various databases for different solvents, such as D₂O and DMSO. hmdb.cahmdb.ca

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 3-Methylphenylacetic acid. The spectrum displays distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group appears at the most downfield position, typically around 178-180 ppm. The aromatic carbons show a series of peaks in the range of approximately 127-138 ppm, with the carbon attached to the methyl group and the carboxyl-bearing methylene group showing distinct shifts. The methylene carbon and the methyl carbon resonate at the most upfield positions.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~179 |

| Aromatic (quaternary) | ~138, ~134 |

| Aromatic (-CH) | ~130, ~129, ~127, ~126 |

| Methylene (-CH₂) | ~41 |

| Methyl (-CH₃) | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are powerful analytical techniques used to determine the molecular weight and fragmentation pattern of 3-Methylphenylacetic acid and its derivatives. chemicalbook.com

Molecular Ion Analysis

In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 3-Methylphenylacetic acid, the mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (150.17 g/mol ). libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula, C₉H₁₀O₂. libretexts.orgnih.gov The presence and intensity of the molecular ion peak can sometimes be influenced by the ionization method used. libretexts.org

Differential Mass Spectrometric Fragmentation

Electron ionization (EI) is a common technique used in GC-MS that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound. For 3-Methylphenylacetic acid, characteristic fragments arise from the cleavage of specific bonds. A prominent fragment often observed is the loss of the carboxyl group (-COOH), resulting in a peak at m/z 105. Another significant fragmentation pathway involves the loss of the entire acetic acid side chain, leading to a tropylium-like ion. A study on the acyl glucuronides of phenylacetic acids demonstrated a diagnostic analytical method based on the differential mass spectrometric fragmentation of the positional isomers, which allowed for their selective determination. nih.gov This highlights the utility of fragmentation analysis in distinguishing between closely related structures.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and study intermolecular interactions in molecules like 3-methylphenylacetic acid. up.ac.zacentre-univ-mila.dz The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a unique spectral fingerprint. centre-univ-mila.dz

In the analysis of related compounds such as 3-aminophenylacetic acid, researchers have employed Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov These experimental spectra are often interpreted with the aid of computational methods, such as the Scaled Quantum Mechanical Force Field (SQM FF) methodology, to refine the assignment of vibrational frequencies. nih.gov This approach helps in accurately predicting the effects of molecular conformation and intermolecular hydrogen bonding on the observed spectral bands. nih.gov For instance, the characteristic vibrations of the carboxylic acid group, such as the O-H and C=O stretching modes, are of particular interest. The O-H stretching vibration typically appears as a broad band in the region of 2500-3400 cm⁻¹, while the C=O stretching of a dimeric carboxylic acid is observed around 1712 cm⁻¹. pg.edu.pl The aromatic C-H stretching vibrations are expected in the 3028-3087 cm⁻¹ region. pg.edu.pl

Table 1: Key IR Vibrational Modes for Related Phenylacetic Acid Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3400 | pg.edu.pl |

| C-H Stretch (Aromatic) | 3028-3087 | pg.edu.pl |

| C=O Stretch (Carboxylic Acid Dimer) | ~1712 | pg.edu.pl |

| C-O Stretch | ~1280 | pg.edu.pl |

This table is generated based on typical values for related carboxylic acid compounds and may vary for 3-Methylphenylacetic acid.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in complex mixtures. nih.gov When coupled with Mass Spectrometry (MS), HPLC-MS becomes an invaluable tool for both identification and structural elucidation. nih.govnih.gov

Studies on phenylacetic acid derivatives have utilized HPLC-MS to investigate their metabolism and chemical stability. For example, the isomerization and hydrolysis of acyl glucuronides of phenylacetic acids have been kinetically analyzed using HPLC-MS. nih.gov This technique allows for the selective determination of different isomers in biological matrices like human plasma. nih.gov The methodology often involves comparing the fragmentation patterns of the different positional isomers in the mass spectrometer. nih.gov In the analysis of various phenolic compounds, including phenolic acids, HPLC with diode array and electrospray ionization mass spectrometric detection has been employed to characterize their structures. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods further enhances sensitivity and selectivity, allowing for the detection of trace amounts of aromatic compounds. ub.edu

Advanced Spectroscopic and Computational Studies

Modern research on 3-methylphenylacetic acid and its analogs heavily relies on the synergy between experimental spectroscopy and advanced computational modeling. nih.gov These approaches provide deep insights into the molecule's electronic structure, reactivity, and potential interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of phenylacetic acid derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. nih.govnih.gov For instance, DFT has been used to study the nitration of 2-methylphenylacetic acid to understand the reaction mechanisms and regioselectivity. These theoretical calculations of vibrational frequencies, when scaled, show good agreement with experimental FT-IR and FT-Raman data, aiding in the definitive assignment of spectral bands. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. wordpress.com The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. nih.gov For related compounds, HOMO-LUMO analysis has been used to predict chemical activity, including parameters like electronegativity and hardness. nih.gov This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks. nih.govwordpress.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and understanding biological interactions. For analogs of 3-methylphenylacetic acid, molecular docking studies have been performed to investigate their binding affinity with protein receptors. nih.gov For example, in a study on 2-methylphenylacetic acid, docking simulations revealed stable complexes with proteins 1QYV and 2H1K, with calculated binding energies of -5.38 and -5.85 kcal/mol, respectively. nih.gov These simulations help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

Topological analysis, specifically using the concepts of Quantum Theory of Atoms in Molecules (QTAIM) and analyzing Bond Critical Points (BCPs), provides detailed information about the nature of chemical bonds and non-covalent interactions within a molecule. daneshyari.comresearchgate.net This analysis is often performed on the electron density calculated from DFT. In studies of similar molecules, BCP analysis has been used to characterize intramolecular interactions, such as weak van der Waals forces and strong steric repulsions. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions, including hydrogen bonds. researchgate.net

Biological Activities and Mechanistic Studies of 3 Methylphenylacetic Acid

Antimicrobial Properties and Mechanisms of Action

3-Methylphenylacetic acid has demonstrated notable antimicrobial capabilities, with research pointing towards both broad-spectrum inhibitory effects and specific molecular interactions.

Studies have confirmed the ability of 3-methylphenylacetic acid to inhibit the proliferation of a range of bacteria, encompassing both Gram-positive and Gram-negative species. In one study, the compound was tested for its inhibitory effects using an agar (B569324) diffusion method. The results indicated a complete absence of growth for several pathogenic and non-pathogenic bacteria after 24 hours of incubation, suggesting it possesses significant bactericidal or bacteriostatic properties. psnnjp.org The compound's efficacy against a variety of bacterial forms, including cocci, bacilli, and vibrio, implies a broad spectrum of activity. psnnjp.org

The table below summarizes the observed inhibitory effects on various bacterial strains.

| Bacterial Strain | Growth Observation (in presence of 3-Methylphenylacetic acid) |

| Bacillus subtilis | No Growth |

| Staphylococcus aureus | No Growth |

| Escherichia coli | No Growth |

| Vibrio cholerae | No Growth |

| Shigella boydii | No Growth |

| Pseudomonas aeruginosa | No Growth |

Table 1: Inhibitory effects of 3-Methylphenylacetic acid on the growth of various bacterial species as observed after 24 hours of incubation. Data sourced from a study using an agar diffusion method. psnnjp.org

Beyond general growth inhibition, research has begun to uncover the specific mechanisms through which 3-methylphenylacetic acid exerts its antimicrobial effects. Evidence suggests the compound can interfere with crucial bacterial processes at a molecular level.

One significant finding is the ability of 3-methylphenylacetic acid to repress the expression of hilA in Salmonella enterica serovar Typhimurium. asm.org The hilA gene is a master regulator of the genes responsible for host cell invasion located within the Salmonella Pathogenicity Island 1 (SPI-1). asm.org By inhibiting the expression of this key virulence gene, 3-methylphenylacetic acid can effectively reduce the pathogen's ability to invade host cells. asm.org

Furthermore, studies on the broader class of methylphenylacetic acid compounds have shown they can act as inhibitors of lysine (B10760008) acetyltransferases (KATs), such as p300. nih.gov These enzymes are crucial for various cellular functions, and their inhibition represents a potential mechanism of action. While this research focused on related compounds like ibuprofen (B1674241), it highlights a plausible pathway for 3-methylphenylacetic acid's bioactivity. nih.gov The interaction with microbial enzymes is a key area of investigation for understanding its pharmacological potential. smolecule.com

Inhibitory Effects on Bacterial Growth

Role in Plant Physiology and Plant Growth Regulation

3-Methylphenylacetic acid is recognized as a secondary metabolite that can influence plant life, exhibiting characteristics of a plant growth regulator, though with distinct properties compared to primary auxins. smolecule.com

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often fulfill important ecological and defense functions. hmdb.cawikipedia.org 3-Methylphenylacetic acid fits this definition, having been identified as a secondary metabolite in various organisms, including fungi, and as a potential plant growth regulator. smolecule.comhmdb.ca In plants, compounds like phenylacetic acid (a close structural relative) and its derivatives are known to have antimicrobial properties, suggesting they may play a role in plant defense against pathogens. biorxiv.org Its presence as a secondary metabolite underscores its role in the complex chemical interactions between organisms and their environment. hmdb.cawikipedia.org

The primary and most studied auxin in plants is Indole-3-acetic acid (IAA). wikipedia.orgbiologydiscussion.com Phenylacetic acid (PAA) and its derivatives, including 3-methylphenylacetic acid, are also recognized as natural auxins but exhibit different characteristics. nih.govnih.gov

Research comparing the two classes of auxins reveals several key differences:

Potency: The biological activity of PAA is generally lower than that of IAA. nih.gov However, the endogenous levels of PAA in many plant tissues can be significantly higher than those of IAA. nih.gov

Transport: A crucial distinction lies in their transport mechanisms. IAA is known for its polar transport, allowing it to form concentration gradients that are essential for developmental processes like gravitropism. nih.gov In contrast, PAA does not appear to be actively transported in a polar manner. nih.gov

Gene Regulation: Despite differences in potency and transport, PAA and IAA can regulate the same sets of auxin-responsive genes through the same TIR1/AFB signaling pathway in Arabidopsis. nih.gov

The table below provides a comparative overview of 3-Methylphenylacetic acid (as a PAA-type auxin) and Indole-3-acetic acid.

| Feature | 3-Methylphenylacetic Acid (as a PAA-type auxin) | Indole-3-acetic acid (IAA) |

| Classification | Natural Auxin, Secondary Metabolite smolecule.comhmdb.ca | Primary Natural Auxin wikipedia.org |

| Relative Potency | Generally less potent than IAA nih.gov | High auxin activity nih.gov |

| Transport | Not actively transported in a polar manner nih.gov | Actively transported in a polar manner nih.gov |

| Signaling Pathway | Can utilize the TIR1/AFB pathway nih.gov | Utilizes the TIR1/AFB pathway nih.gov |

Table 2: A comparison of key characteristics between PAA-type auxins and the primary auxin, IAA.

Influence as a Secondary Metabolite

Metabolic Pathways and Biochemical Implications

3-Methylphenylacetic acid is involved in various metabolic processes, both as a product of catabolism of other compounds and as a substrate for enzymatic reactions. It is defined as a monocarboxylic acid that is structurally acetic acid with a 3-methylphenyl group substitution. guidechem.com

In microbial metabolism, the degradation of phenylacetic acid (PAA) is a well-studied process. In Pseudomonas putida, the catabolism of PAA is initiated by phenylacetyl-CoA (PA-CoA) ligase, an enzyme that is specifically induced by PAA. researchgate.net This enzyme activates PAA to its CoA thioester, preparing it for further breakdown. researchgate.netfrontiersin.org Research has shown that this specific ligase does not utilize methylphenylacetic acid derivatives as substrates, indicating a high degree of substrate specificity in this particular pathway and suggesting that other enzymes are responsible for the metabolism of 3-methylphenylacetic acid. researchgate.net

In humans, 3-methylphenylacetic acid has been described as a urinary metabolite of tolueneacetic acid. guidechem.com It is also considered a secondary metabolite that can arise from the incomplete metabolism of other compounds. hmdb.ca Its involvement in the metabolism of phenylalanine has also been noted, potentially influencing nitrogen metabolism through the formation of phenylacetyl-CoA. smolecule.com

The study of its metabolism is crucial as it provides insights into the biochemical roles of such compounds and their interactions within biological systems. chemimpex.com

Involvement in Phenylalanine Metabolism

3-Methylphenylacetic acid has been identified as a byproduct of phenylalanine metabolism. smolecule.com In studies of soil metabolomics, phenylalanine metabolism was identified as one of the most significantly impacted metabolic pathways in the presence of vertebrate decomposition products, where 3-methylphenylacetic acid was detected. tennessee.edu Phenylalanine and its derivatives are a class of organic compounds containing phenylalanine or a product resulting from its reaction at the amino or carboxy group. drugbank.com The degradation pathway of L-phenylalanine involves its conversion to L-tyrosine and subsequently through several steps to produce intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

Influence on Nitrogen Metabolism via Phenylacetyl-CoA

Research suggests that 3-methylphenylacetic acid may influence nitrogen metabolism through its conversion to a corresponding CoA ester. smolecule.com This is analogous to phenylacetic acid (PAA), which is activated to phenylacetyl-CoA. researchgate.netnih.gov The enzyme responsible for this activation in Pseudomonas putida is phenylacetyl-CoA ligase, which is specifically induced by PAA. researchgate.netnih.gov This enzyme, however, does not use methyl-phenylacetyl derivatives as substrates for induction. researchgate.netnih.gov Phenylacetyl-CoA plays a role in nitrogen detoxification by conjugating with glutamine to form phenylacetylglutamine, which is then excreted. google.com This pathway is significant for removing nitrogen, as glutamine is a major source for nucleic acid and protein synthesis. google.com

Excretion as a Metabolite of Tolueneacetic Acid

3-Methylphenylacetic acid, also known as m-tolylacetic acid, is recognized as a urinary metabolite of tolueneacetic acid. foodb.caguidechem.comthegoodscentscompany.commedchemexpress.comcymitquimica.com Tolueneacetic acid itself is a metabolite of common herbicides. foodb.ca The compound is defined as a monocarboxylic acid that consists of acetic acid where one of the methyl hydrogens has been replaced by a 3-methylphenyl group. guidechem.com

Association with Gestational Diabetes Mellitus (GDM)

Metabolomic studies have identified a significant association between 3-methylphenylacetic acid and gestational diabetes mellitus (GDM). mdpi.comnih.govresearchgate.net In observational cohort studies, women with GDM were found to have higher levels of 3-methylphenylacetic acid in their breast milk compared to women without GDM. nih.govresearchgate.net

One study involving 348 mother-infant dyads, 53 of whom had GDM, analyzed the milk metabolome at one month postpartum. nih.govresearchgate.net After adjusting for covariates, GDM was associated with differential levels of nine metabolites. nih.govresearchgate.net Specifically, the levels of 3-methylphenylacetic acid, along with 2-hydroxybutyric acid and pregnanolone (B1679072) sulfate, were higher in the milk of women with GDM. nih.govresearchgate.net

Table 1: Metabolites with Altered Levels in Human Milk from Women with GDM

| Metabolite | Change in GDM Group |

| 3-Methylphenylacetic acid | Higher |

| 2-Hydroxybutyric acid | Higher |

| Pregnanolone sulfate | Higher |

| 4-Cresyl sulfate | Lower |

| Cresol | Lower |

| Glycine | Lower |

| P-cresol sulfate | Lower |

| Phenylacetic acid | Lower |

| Stearoylcarnitine | Lower |

| Source: Data from adjusted models in a cohort study. nih.govresearchgate.net |

Modulation of Biochemical Pathways related to Oxidative Stress and Inflammation by Hydroxylated Derivatives

Hydroxylated derivatives of 3-methylphenylacetic acid are recognized for their biological activities, including the modulation of pathways related to oxidative stress and inflammation.

4-Hydroxy-3-methylphenylacetic acid : This derivative is noted for its antioxidant properties and is used in the synthesis of pharmaceuticals, particularly those targeting pain and inflammation. chemimpex.com Its structure, featuring a hydroxyl group, allows it to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. chemimpex.com It is also an inhibitor of the enzyme hydroxylase. biosynth.com

Other Hydroxylated Phenylacetic Acid Derivatives : Research on related hydroxylated compounds further illustrates their role. For instance, (3,5-dihydroxyphenyl) acetic acid and (4,5-dihydroxy-2-methyl phenyl) acetic acid have been identified as metabolites in the biodegradation of diclofenac, indicating the role of hydroxyl substitution in metabolic pathways. mdpi.com The presence of hydroxyl groups can enhance the reactivity and biological activity of these molecules, including their ability to interact with enzymes and modulate cellular responses to oxidative stress. mdpi.com A derivative of mandelic acid, 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, exhibits antioxidant properties by scavenging reactive oxygen species (ROS).

Pharmacological Applications and Therapeutic Potential

Intermediate in Pharmaceutical Synthesis

3-Methylphenylacetic acid serves as a versatile intermediate and building block in the synthesis of various pharmaceutical compounds. smolecule.comchemicalbull.com Its chemical structure is utilized to create more complex, biologically active molecules. smolecule.comchemimpex.com

The synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) involves derivatives of phenylacetic acid. For example, the synthesis of the NSAID Loxoprofen can start from related phenylacetic acid derivatives. ucl.ac.ukniph.go.jpniph.go.jpgoogle.com While specific syntheses may start from precursors like 2-chloro-4-methylphenylacetic acid or 2-iodo-4-methylphenylacetic acid, the core phenylacetic acid structure is fundamental. niph.go.jpniph.go.jp

Table 2: Examples of Pharmaceuticals Synthesized from Phenylacetic Acid Derivatives

| Starting Material/Intermediate | Pharmaceutical Product | Therapeutic Class |

| 3-Methylphenylacetic acid derivatives | Various pharmaceuticals | Multiple |

| Phenylacetic acid derivatives | Loxoprofen | NSAID |

| 4-Hydroxy-3-methylphenylacetic acid | Anti-inflammatory and analgesic agents | Anti-inflammatory, Analgesic |

| 4-Methoxy-3-methylphenylacetic acid | Anti-inflammatory and analgesic agents | Anti-inflammatory, Analgesic |

| Source: Information compiled from various chemical synthesis and application reports. smolecule.comchemimpex.comchemicalbull.comchemimpex.comniph.go.jp |

The compound and its derivatives, such as 4-fluoro-3-methylphenylacetic acid and 4-methoxy-3-methylphenylacetic acid, are key starting materials in drug development, particularly for agents targeting inflammation. chemimpex.comsmolecule.comchemimpex.com

Derivatives and Analogues of 3 Methylphenylacetic Acid: Synthesis and Biological Relevance

Synthesis and Characterization of Substituted Phenylacetic Acids.mdpi.comresearchgate.net

The synthesis of substituted phenylacetic acids is a cornerstone of medicinal chemistry, allowing for the systematic exploration of how different functional groups impact molecular properties. These compounds serve as vital intermediates in the creation of pharmaceuticals and other biologically active molecules. researchgate.net Characterization is typically achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds. mdpi.com

Halogenated Derivatives (e.g., 4-Chloro-, 4-Fluoro-, 3-Chloro-phenylacetic acid).mdpi.comnih.gov

Halogenated phenylacetic acids are a significant class of derivatives due to the unique electronic properties imparted by halogen atoms. The introduction of halogens like chlorine and fluorine can significantly alter a molecule's reactivity, binding affinity, and metabolic stability.

The synthesis of these derivatives can be achieved through various established chemical routes. A common method involves the hydrolysis of the corresponding substituted benzyl (B1604629) cyanides. For instance, o-, m-, and p-chlorophenylacetic acid can be prepared by hydrolyzing o-, m-, or p-chlorobenzyl cyanide in a sulfuric acid solution. google.com This process is generally stable, offers high yields, and is suitable for industrial-scale production. google.comgoogle.com Another approach is the Willgerodt-Kindler reaction, which can convert substituted acetophenones, like 4-chloroacetophenone, into the corresponding phenylacetic acid. google.com Additionally, direct α-chlorination of phenylacetic acids using reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst such as phosphorus trichloride (B1173362) (PCl₃) has been developed as an efficient method. rsc.org

Fluorinated phenylacetic acids, which are key intermediates for various pharmacologically active compounds, can be synthesized via methods like diazotization-addition reactions followed by hydrolysis. google.comgoogle.com

Below is a table summarizing common synthesis methods for halogenated phenylacetic acids.

| Derivative | Starting Material | Key Reagents/Reaction Type | Reference |

| 4-Chlorophenylacetic acid | 4-Chloroacetophenone | Willgerodt-Kindler reaction | google.com |

| 4-Chlorophenylacetic acid | p-Chlorobenzyl cyanide | Sulfuric acid hydrolysis | google.com |

| 3-Chlorophenylacetic acid | Methyl 3-chloro-4-hydroxyphenylacetate | Reaction with 4-isopropylbenzyl chloride | prepchem.com |

| 3-Chlorophenylacetic acid | m-Chlorobenzyl cyanide | Sulfuric acid hydrolysis | google.com |

| Fluoro phenylacetic acids | Substituted anilines (Formula II compound) | Diazotization-addition with vinylidene chloride, followed by hydrolysis | google.com |

| α-Chlorophenylacetic acid | Phenylacetic acid | Trichloroisocyanuric acid (TCCA), PCl₃ (catalyst) | rsc.org |

| α-Chlorophenylacetic acid | Ethyl mandelate | Thionyl chloride, then HCl hydrolysis | orgsyn.org |

Characterization of these compounds confirms their structure. For example, 3-chloro-4-(4'-isopropylbenzyloxy) phenylacetic acid, prepared from methyl 3-chloro-4-hydroxyphenylacetate, exhibits a melting point of 146.5-148°C. prepchem.com Purification of compounds like 3-chlorophenylacetic acid can be achieved by crystallization from solvents such as ethanol/water or benzene (B151609). chemicalbook.com

Hydroxylated and Methoxylated Derivatives (e.g., 4-Hydroxy-3-methylphenylacetic acid, 4-Methoxy-3-methylphenylacetic acid).cymitquimica.comchemimpex.com

Hydroxylated and methoxylated derivatives of phenylacetic acid are of interest due to their presence in natural products and their potential biological activities. The hydroxyl and methoxy (B1213986) groups can participate in hydrogen bonding and alter the electronic nature of the aromatic ring.

The synthesis of methoxyphenylacetic acids can also be achieved through the hydrolysis of the corresponding methoxybenzyl cyanide in a sulfuric acid solution, followed by purification steps involving neutralization, decoloration with activated carbon, and acidification to precipitate the final product. google.com For example, 4-methoxyphenylacetic acid can be synthesized by the hydrolysis of p-anisylacetonitrile (methoxybenzene acetonitrile) using sodium hydroxide (B78521) in an ethanol/water mixture, achieving a high yield. chemicalbook.com

4-Hydroxy-3-methylphenylacetic acid is an aromatic carboxylic acid noted for its potential to inhibit the enzyme hydroxylase. biosynth.com 4-Methoxy-3-methylphenylacetic acid is recognized as a versatile intermediate in pharmaceutical development, particularly for anti-inflammatory agents, due to its enhanced solubility and reactivity. chemimpex.com

Structure-Activity Relationship Studies of Derivatives.researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. For phenylacetic acid derivatives, these studies focus on how substituents on the phenyl ring influence their efficacy as enzyme inhibitors, receptor antagonists, or other bioactive agents. nih.gov

Influence of Substituent Position and Electronic Properties.benchchem.com

The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of substituents on the phenylacetic acid scaffold are critical determinants of biological activity.

Research has shown that the specific placement of a substituent can dramatically alter a compound's potency. For instance, in a series of progesterone (B1679170) derivatives containing an acetoxyphenyl substituent, the presence of a fluorine atom at the meta position resulted in improved binding activity to the progesterone receptor compared to substitutions at the ortho and para positions. nih.gov Similarly, for a class of STAT3 inhibitors, a single fluorine substitution at the 3-position led to a twofold improvement in potency, whereas chlorine substitution at the ortho or meta position decreased the activity. acs.org

The electronic properties of the substituents also play a key role. In studies on the antioxidant activity of phenolic acids, bulky and/or electron-donating groups on the phenol (B47542) ring were found to be favorable for high activity. mdpi.com Conversely, for auxin activity, reactivity in growth promotion was specifically assigned to the meta position of phenylacetic acid. nih.gov The lipophilic character of the molecule often influences inhibitory effects at higher concentrations. nih.gov The introduction of fluorine substituents can significantly impact molecular reactivity and binding affinity due to its ability to withdraw electron density while having a relatively small steric footprint.

Conformational Bias and Potency Enhancement.benchchem.com

The three-dimensional shape, or conformation, of a molecule is intimately linked to its ability to bind to a biological target. Conformational studies of phenylacetic acid and its halogenated analogues reveal that their structural preferences are largely governed by hyperconjugative effects. nih.govresearchgate.net These studies, using theoretical calculations and spectroscopic techniques like NMR and IR, show that even with changes in solvent polarity, the conformational population does not significantly change. nih.govresearchgate.net

The flexibility of the molecule, particularly the rotation around the bond connecting the phenyl ring to the carboxylic acid group, is a key factor. For some plant growth regulators based on phenylacetic acid, a planar conformation was postulated as the biologically active form. jst.go.jp The presence of certain substituents can create rotational barriers, which may decrease biological activity. Overcoming these barriers, for instance by increasing the bond angle between different parts of the molecule to reduce steric repulsion, was found to be a prerequisite for higher activity in some phenylacetic acid derivatives. jst.go.jp In a study of fentanyl analogues, the conformation of the molecule (e.g., chair conformation) was shown to have a significant impact on its analgesic activity. nih.gov

Comparative Studies with Related Phenylacetic Acid Compounds.orientjchem.org

Comparative studies provide valuable context by contrasting the properties and activities of different phenylacetic acid derivatives against each other or against related classes of compounds.

One study compared the aldose reductase inhibitory activity of substituted benzyloxyphenylacetic acids with that of analogous benzoic acid derivatives. nih.gov This comparison revealed the critical role of the methylene (B1212753) spacer (the -CH₂- group) between the aromatic core and the acidic function for biological activity. nih.gov

In the field of kinetics, a comparative study on the oxidation of phenylacetic acid and DL-mandelic acid by permanganate (B83412) showed that mandelic acid reacts much faster. orientjchem.org The presence of the α-hydroxy group in mandelic acid facilitates a different reaction mechanism, leading to a faster rate of oxidation compared to phenylacetic acid, although both ultimately yield benzaldehyde (B42025) as the major product. orientjchem.org

The acidity of phenylacetic acid derivatives has also been compared. Benzoic acid (pKa ≈ 4.20) is a stronger acid than phenylacetic acid (pKa ≈ 4.31). echemi.com This is because the phenyl group is directly attached to the carboxyl group in benzoic acid, allowing for resonance effects, whereas in phenylacetic acid, the inductive effect of the phenyl ring is weakened by the intervening methylene group. echemi.com A computational study comparing halogen-substituted phenylacetic acids found that 2-(2-chlorophenyl)acetic acid was more acidic than its fluoro- and bromo-substituted counterparts due to its lower pKa value. researchgate.net

Phenylacetic Acid

Phenylacetic acid (PAA) is the parent compound of 3-methylphenylacetic acid, lacking the methyl group on the phenyl ring. It is a natural substance found in fruits and is used extensively in the pharmaceutical and perfume industries. smolecule.comresearchgate.net PAA is a central metabolite in the degradation pathway of styrene (B11656) by some bacteria. researchgate.net Its synthesis can be achieved through various chemical routes, including the hydrolysis of benzyl cyanide or the carbonylation of benzyl chloride. google.comresearchgate.net Biologically, it serves as a precursor for the production of penicillin. nih.gov

2-Methylphenylacetic Acid

2-Methylphenylacetic acid, or o-tolylacetic acid, is an isomer of 3-methylphenylacetic acid where the methyl group is at the ortho position. Like its isomers, it is an important intermediate in the fine chemical industry, used in the synthesis of pharmaceuticals and pesticides. google.com Its synthesis follows similar pathways to the other isomers, primarily through the hydrolysis of 2-methylbenzyl cyanide. google.com

4-Methylphenylacetic Acid

4-Methylphenylacetic acid, also known as p-tolylacetic acid, has the methyl group at the para position. This compound and its derivatives are used as precursors for pharmaceuticals, including drugs for cancer treatment. researchgate.net It is also used in the fragrance and flavor industries. researchgate.net Synthesis methods are analogous to its isomers, with the hydrolysis of 4-methylbenzyl cyanide being a common route. google.com In comparative studies, the position of the methyl group, as in 4-methylphenylacetic acid, influences the compound's reactivity and biological activity.

Environmental Fate and Industrial Applications in Research Contexts

Microbial Degradation Pathways (e.g., Pseudomonas putida U)

The environmental persistence of aromatic compounds like 3-methylphenylacetic acid is largely determined by their susceptibility to microbial degradation. Certain microorganisms possess the enzymatic machinery to break down these compounds, utilizing them as carbon and energy sources. Pseudomonas putida, a metabolically versatile bacterium, is a notable example of an organism capable of degrading aromatic compounds. nih.gov

Research on Pseudomonas putida U has elucidated a specific catabolic pathway for 3-hydroxyphenylacetate, a related aromatic compound. nih.gov This pathway involves a two-component hydroxylase that is crucial for the assimilation of 3-hydroxyphenylacetate. nih.gov While the direct degradation of 3-methylphenylacetic acid by P. putida U is not as extensively detailed in the provided search results, the degradation of structurally similar compounds suggests potential pathways. For instance, the degradation of phenylacetic acid in P. putida involves a specific phenylacetyl-CoA ligase, an enzyme that is induced by phenylacetic acid itself. researchgate.net This enzyme, however, does not act on hydroxylated or methylated derivatives of phenylacetic acid, indicating a high degree of substrate specificity. researchgate.net

The degradation of aromatic compounds in Pseudomonas species often proceeds through the formation of hydroxylated intermediates. For example, the degradation of 4-hydroxyphenylacetic acid in P. putida U involves a 4-hydroxyphenylacetic acid-3-hydroxylase, which converts it to 3,4-dihydroxyphenylacetic acid. oup.comoup.com This enzyme is specifically induced by 4-hydroxyphenylacetic acid. oup.comoup.com Given this, it is plausible that the degradation of 3-methylphenylacetic acid in a suitable microbial host would involve initial hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism. The exact enzymes and intermediates in the degradation of 3-methylphenylacetic acid by Pseudomonas putida U would require further specific investigation.

Use in Chemical, Material Science, and Agrochemical Industries

3-Methylphenylacetic acid serves as a valuable intermediate and building block in various industrial applications.

Chemical and Pharmaceutical Synthesis:

In the realm of chemical synthesis, 3-methylphenylacetic acid is utilized as a raw material and intermediate for producing a range of organic compounds. cymitquimica.comchemicalbull.com It is a key precursor in the synthesis of various pharmaceuticals. justdial.com For instance, it is used as a reactant in the diastereoselective preparation of arylmethylene-isoindolinones. chemicalbook.comchemdad.com The general class of phenylacetic acids is important for creating precursors for drugs like analgesics. nih.gov

Material Science:

While direct applications of 3-methylphenylacetic acid in material science are not extensively detailed, related compounds offer insights into potential uses. For example, 4-methoxy-3-methylphenylacetic acid is explored for its potential in developing new materials with enhanced thermal stability and chemical resistance. chemimpex.com The structural features of phenylacetic acids, including their ability to participate in various chemical reactions, make them candidates for incorporation into novel polymers and other materials. cymitquimica.com

Agrochemical Industry:

3-Methylphenylacetic acid and its derivatives have found utility in the agrochemical sector. They are used in the formulation of plant growth regulators and in the production of herbicides and pesticides to enhance agricultural productivity. justdial.comsmolecule.com The auxin-like activity of some phenylacetic acid derivatives contributes to their role in regulating plant growth. smolecule.com

Applications in Flavor and Fragrance Industry Research

The pleasant aromatic profile of 3-methylphenylacetic acid and its esters makes them valuable in the flavor and fragrance industry.

3-Methylphenylacetic acid itself is used in the formulation of perfumes and other scented products. justdial.comsmolecule.com Its esters, formed through reaction with alcohols, are also frequently used in flavor and fragrance applications. smolecule.com Phenylacetic acids in general are recognized as natural ingredients in some plants and fruits, contributing to their characteristic scents and flavors. nih.gov Research in this area focuses on synthesizing new derivatives with unique and desirable fragrance profiles.

Analytical Chemistry Applications (e.g., as a Chromatography Standard)

In analytical chemistry, 3-methylphenylacetic acid and its analogs serve as important reference compounds.

They are employed as standards in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemimpex.comvulcanchem.com These methods are crucial for the accurate analysis of complex mixtures, monitoring reaction progress, and for quality control in production environments. chemimpex.comvulcanchem.com For example, 4-methoxy-3-methylphenylacetic acid is used as a standard in chromatography to aid researchers in the precise analysis of complex mixtures. chemimpex.com The availability of well-characterized standards like 3-methylphenylacetic acid is essential for the identification and quantification of unknown molecules in various matrices. smolecule.com

Table of Compound Properties

| Property | Value | Source |

| Chemical Formula | C9H10O2 | cymitquimica.com |

| Molecular Weight | 150.17 g/mol | guidechem.com |

| Appearance | Colorless to off-white shiny flakes and chunks | guidechem.comchemicalbook.com |

| Melting Point | 64-66 °C | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Soluble | guidechem.comchemicalbook.com |

| CAS Number | 621-36-3 | chemicalbook.com |

常见问题

Basic Research Questions

Q. What are the recommended safety precautions for handling 3-Methylphenylacetic acid in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves compliant with EN 374 standards to avoid skin contact. Perform handling in a fume hood with local exhaust ventilation. In case of accidental exposure, immediately flush eyes/skin with water for ≥15 minutes and seek medical consultation . Avoid incompatible materials such as strong acids, bases, or oxidizing agents during storage or reactions .

Q. How should 3-Methylphenylacetic acid be stored to ensure long-term stability?

- Methodological Answer : Store in tightly sealed, light-protected glass containers at 2–8°C in a dry, well-ventilated environment. Stability data for analogous compounds (e.g., 3-Methoxyphenylacetic acid) suggest degradation under heat (>40°C) or humidity, necessitating periodic purity checks via HPLC or NMR .

Q. What analytical techniques are suitable for quantifying 3-Methylphenylacetic acid in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using derivatization (e.g., silylation) are recommended. For complex mixtures, tandem mass spectrometry (LC-MS/MS) improves specificity, as validated for structurally similar phenylacetic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. methoxy groups) influence the enzymatic interactions of phenylacetic acid derivatives?

- Methodological Answer : Methyl groups at the 3-position enhance steric hindrance, potentially reducing substrate affinity for enzymes like phenylacetate-CoA ligase compared to methoxy derivatives. Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes to compare and values .

Q. What experimental approaches resolve contradictions in reported degradation pathways of 3-Methylphenylacetic acid under oxidative conditions?

- Methodological Answer : Use isotopic labeling (e.g., -tagged compounds) to track degradation products via LC-MS. Controlled oxidation studies (e.g., HO/Fe) under varying pH/temperature can identify primary intermediates (e.g., hydroxylated derivatives or ketones) .

Q. How can temporal effects on 3-Methylphenylacetic acid’s bioactivity be systematically evaluated in in vitro assays?

- Methodological Answer : Design time-course experiments with repeated sampling (e.g., 0, 24, 48 hours) to monitor metabolite accumulation (via UPLC-QTOF) and cellular responses (e.g., ROS generation). Include stability controls (e.g., compound-only incubations) to distinguish degradation from biological effects .

Key Considerations for Experimental Design

- Contradiction Analysis : When conflicting data arise (e.g., stability vs. bioactivity), use orthogonal validation methods (e.g., FTIR for functional groups, enzymatic activity assays) to isolate variables .

- Ecotoxicological Gaps : No ecotoxicity data exists for 3-Methylphenylacetic acid. Prioritize Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity and biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。